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Abstract
Rebaudioside G (Reb G), a minor steviol glycoside found in the leaves of Stevia rebaudiana,

is gaining significant interest for its potential as a low-calorie sweetener with a favorable taste

profile. Understanding its biosynthesis is crucial for developing biotechnological production

methods and for the targeted breeding of Stevia cultivars with enhanced Reb G content. This

technical guide provides an in-depth exploration of the Reb G biosynthetic pathway, focusing

on the enzymatic steps, relevant quantitative data, and detailed experimental protocols for the

characterization of the key enzymes involved.

Introduction to Steviol Glycoside Biosynthesis
Steviol glycosides (SGs) are a diverse group of diterpenoid glycosides responsible for the

sweet taste of Stevia rebaudiana leaves. Their biosynthesis begins with the formation of the

diterpenoid aglycone, steviol, from geranylgeranyl diphosphate (GGPP) through a series of

reactions catalyzed by enzymes such as copalyl diphosphate synthase (CPS), kaurene

synthase (KS), kaurene oxidase (KO), and kaurenoic acid 13-hydroxylase (KAH).[1] The

immense diversity of SGs arises from the subsequent glycosylation of the steviol backbone at

the C13 hydroxyl and C19 carboxyl groups. This process is orchestrated by a series of UDP-
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dependent glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to

the steviol aglycone and its glycosylated derivatives.[2][3]

The Biosynthesis Pathway of Rebaudioside G
The formation of Rebaudioside G is a branch of the main steviol glycoside pathway. The key

precursor for Reb G is rubusoside. Rubusoside itself is formed by the glucosylation of steviol at

both the C13 and C19 positions. The biosynthesis of Reb G from rubusoside is catalyzed by

the promiscuous enzyme UGT76G1.[4][5] This enzyme is responsible for the 1,3-β-D-

glucosylation of the glucose moiety at the C13 position of various steviol glycosides.[4][6]

The direct pathway to Rebaudioside G can be summarized as follows:

Steviol → Steviolmonoside → Rubusoside → Rebaudioside G

The final and defining step in Reb G synthesis is the conversion of rubusoside. UGT76G1

transfers a glucose molecule from UDP-glucose to the C3' position of the C13-linked glucose of

rubusoside, forming a β-1,3-glucosidic bond. This reaction leads to the formation of

Rebaudioside G.[4][5]

Steviol Steviolmonoside UGT85C2 Rubusoside UGT74G1 RebaudiosideG UGT76G1
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Figure 1: Biosynthesis pathway of Rebaudioside G from steviol.

Quantitative Data on Key Enzymes
The efficiency of the enzymatic conversion is critical for both in planta accumulation and in vitro

production of Reb G. The enzyme UGT76G1 exhibits broad substrate specificity, and its kinetic

parameters have been studied for various steviol glycosides.
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Enzyme Substrate Product Km (µM) kcat (min⁻¹) Reference

UGT76G1 Rubusoside
Rebaudioside

G

Not explicitly

reported
5.9 [7]

UGT76G1 Stevioside
Rebaudioside

A

Not explicitly

reported
21.3 - 33.8 [7]

UGT76G1 Steviolbioside
Rebaudioside

B

Not explicitly

reported
4.8 [7]

UGT76G1
Rebaudioside

E

Rebaudioside

D

Not explicitly

reported
41.8 [7]

UGT76G1
Rebaudioside

D

Rebaudioside

M

Not explicitly

reported
3.3 [7]

Note: While a specific Km value for the UGT76G1-rubusoside interaction is not readily

available in the cited literature, the provided kcat value indicates the enzyme's turnover rate for

this substrate. Further kinetic studies are required to fully characterize this interaction.

Experimental Protocols
Heterologous Expression and Purification of UGT76G1
This protocol describes the expression of recombinant UGT76G1 in E. coli and its subsequent

purification, a prerequisite for in vitro characterization.
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Figure 2: Workflow for UGT76G1 expression and purification.
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Methodology:

Gene Synthesis and Cloning: The coding sequence of S. rebaudiana UGT76G1 is

synthesized and cloned into a pET series expression vector (e.g., pET21a) with a C-terminal

hexa-histidine tag.[2]

Transformation: The constructed plasmid is transformed into a suitable E. coli expression

strain, such as BL21(DE3).[2]

Culture and Induction: A single colony is used to inoculate Luria-Bertani (LB) medium

containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the

OD600 reaches 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-

1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation for

4 hours at 37°C.[2]

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20

mM Tris-HCl pH 7.8, 300 mM NaCl, 20 mM imidazole). The cells are then lysed by sonication

on ice.[2]

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the

soluble His-tagged UGT76G1 is loaded onto a Ni-NTA affinity column. After washing, the

protein is eluted with a buffer containing a higher concentration of imidazole.[8]

Buffer Exchange: The purified protein is dialyzed against a storage buffer to remove

imidazole and prepare it for downstream applications.

In Vitro Enzyme Assay for Rebaudioside G Synthesis
This assay is designed to determine the activity of purified UGT76G1 in converting rubusoside

to Rebaudioside G.

Reaction Mixture (Final Volume: 200 µL):

50 mM Tris-HCl, pH 8.0

10 mM MnCl₂

5 mM UDP-glucose (UDPG)
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0.5 mM Rubusoside (substrate)

5 µM purified UGT76G1 enzyme

Procedure:

Combine all reaction components except the enzyme in a microcentrifuge tube.

Pre-incubate the mixture at 35°C for 5 minutes.

Initiate the reaction by adding the purified UGT76G1 enzyme.

Incubate the reaction at 35°C for a defined period (e.g., 4 hours).

Terminate the reaction by heating at 95°C for 5 minutes.

Add 400 µL of methanol to the reaction mixture to precipitate proteins.

Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.

Filter the supernatant through a 0.22 µm syringe filter prior to analysis.[8]

HPLC and LC-MS Analysis of Rebaudioside G
High-performance liquid chromatography (HPLC) coupled with UV detection or mass

spectrometry (MS) is the standard method for the separation and quantification of steviol

glycosides.

HPLC Conditions (Isocratic Method):

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

Mobile Phase: A mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) in a

ratio of 32:68 (v/v).[9]

Flow Rate: 1.0 mL/min.[9]

Column Temperature: 50-55°C.[9]
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Detection: UV at 210 nm.[9]

Injection Volume: 20 µL.[5]

LC-MS/MS Conditions:

For more sensitive and specific detection, especially in complex matrices, LC coupled to

tandem mass spectrometry (LC-MS/MS) is employed.

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[10][11]

MS/MS Analysis: Multiple Reaction Monitoring (MRM) can be used for targeted quantification

of Reb G and other steviol glycosides.

Conclusion
The biosynthesis of Rebaudioside G in Stevia rebaudiana is a specialized branch of the steviol

glycoside pathway, critically dependent on the activity of the UDP-glycosyltransferase

UGT76G1 on the substrate rubusoside. A thorough understanding of this enzymatic step,

supported by robust quantitative data and detailed experimental protocols, is essential for

advancing research in this field. The methodologies outlined in this guide provide a solid

foundation for researchers and drug development professionals to explore the production of

Reb G through biotechnological approaches, ultimately contributing to the development of

novel, natural, low-calorie sweeteners. Further research focusing on the precise kinetic

characterization of UGT76G1 with rubusoside and the optimization of bioconversion processes

will be pivotal in unlocking the full potential of Rebaudioside G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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